![molecular formula C17H10BrFN2OS B2634651 (Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-49-3](/img/structure/B2634651.png)
(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C17H10BrFN2OS and its molecular weight is 389.24. The purity is usually 95%.
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Biological Activity
(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its synthesis, pharmacological effects, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole ring and subsequent functionalization. The general synthetic route includes:
- Formation of the Thiazole Ring : Utilizing starting materials such as 6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol.
- Bromination : Introducing bromine at the 2-position to yield the final product.
This process can be optimized through various conditions to improve yield and purity, as demonstrated in several studies .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal activities. In vitro studies suggest that this compound may also display similar effects, potentially inhibiting the growth of various pathogens .
Anti-inflammatory Effects
Compounds containing thiazole and benzamide moieties have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of COX enzymes, which play a crucial role in inflammatory processes. Preliminary data suggests that our compound may inhibit COX-II activity, thereby reducing inflammation .
Cytotoxicity and Anticancer Potential
There is growing interest in the anticancer potential of thiazole derivatives. Studies have indicated that certain thiazole-based compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic markers . The specific cytotoxic effects of this compound require further investigation, but initial findings are promising.
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against enzymes like COX-II, which is crucial in mediating inflammation.
- Cell Cycle Arrest : Thiazole derivatives often affect cell cycle progression, leading to increased apoptosis in cancerous cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their cytotoxic effects .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in various biological assays:
- Antimicrobial Testing : A study demonstrated that a related thiazole compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Inflammation Models : In vivo models showed reduced swelling and inflammation in subjects treated with thiazole-based compounds compared to controls .
- Cancer Cell Lines : Compounds structurally similar to this compound displayed potent cytotoxicity against various cancer cell lines, indicating potential for therapeutic development.
Scientific Research Applications
Anticancer Properties:
Research indicates that compounds containing benzothiazole moieties, such as (Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, exhibit anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Effects:
The compound has also demonstrated antimicrobial properties against several bacterial strains. Studies suggest that thiazole derivatives can disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death .
Applications in Drug Development
Lead Compound in Drug Design:
Due to its unique structure, this compound serves as a lead compound in drug development programs aimed at treating infections and cancers. Its derivatives are being explored for enhanced potency and reduced toxicity profiles.
Case Study:
A recent study evaluated a series of benzothiazole derivatives, including this compound, for their anticancer activity against human cancer cell lines. The results indicated that modifications to the thiazole ring significantly affected biological activity, highlighting the importance of structure-activity relationships in drug design .
Properties
IUPAC Name |
2-bromo-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN2OS/c1-2-9-21-14-8-7-11(19)10-15(14)23-17(21)20-16(22)12-5-3-4-6-13(12)18/h1,3-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIZJDMKPXNAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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